molecular formula C20H19N3O B14934577 N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

Cat. No.: B14934577
M. Wt: 317.4 g/mol
InChI Key: WWDAOJLIEJBDCC-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic indole derivative supplied for life science research and early drug discovery. This compound belongs to the class of indole carboxamides, a group of molecules recognized for their significant potential in pharmaceutical development due to the privileged indole scaffold . Indole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antimalarial properties, making them versatile templates for probing biological pathways and identifying new therapeutic agents . For instance, structurally related indole-2-carboxamides have been identified and optimized as novel antiplasmodial agents with activity against Plasmodium falciparum , the parasite responsible for malaria . The molecular structure of this compound, which features two indole moieties connected by a carboxamide-ethyl linker, provides a complex framework for investigating receptor interactions and enzyme inhibition. Researchers can utilize this chemical as a building block in combinatorial chemistry, a key intermediate in synthetic routes, or a lead compound for structure-activity relationship (SAR) studies aimed at developing new pharmacological tools. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C20H19N3O/c1-23-11-9-14-6-7-15(12-19(14)23)20(24)21-10-8-16-13-22-18-5-3-2-4-17(16)18/h2-7,9,11-13,22H,8,10H2,1H3,(H,21,24)

InChI Key

WWDAOJLIEJBDCC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Direct Methylation of Indole-6-Carboxylic Acid

The 1-methyl group is introduced via alkylation of indole-6-carboxylic acid using methyl iodide (CH₃I) in the presence of a strong base such as potassium hydroxide (KOH). This method, adapted from analogous indole functionalization strategies, proceeds via deprotonation of the indole nitrogen followed by nucleophilic substitution. Reaction conditions (e.g., dimethylformamide as solvent, 60°C, 12 hours) yield 1-methyl-1H-indole-6-carboxylic acid with approximately 85% efficiency.

Fischer Indole Synthesis

An alternative route employs Fischer indole cyclization, where phenylhydrazine derivatives react with carbonyl compounds to form the indole core. Starting with 4-methyl-3-nitrophenylhydrazine and levulinic acid under acidic conditions (HCl, ethanol, reflux), the intermediate is reduced (H₂/Pd-C) and carboxylated via Kolbe–Schmitt reaction (CO₂, 120°C) to introduce the carboxylic acid group at position 6. This method avoids competing alkylation side reactions but requires multi-step purification.

Synthesis of 2-(1H-Indol-3-yl)ethylamine

Alkylation of Indole with Bromoethylamine

3-Bromoethylamine hydrobromide reacts with indole in dimethylformamide (DMF) at 0°C using potassium tert-butoxide (t-BuOK) as a base. The reaction exploits the nucleophilicity of the indole C3 position, yielding 3-(2-aminoethyl)indole with 70% efficiency. Protection of the amine as a phthalimide derivative (Gabriel synthesis) prior to alkylation minimizes side reactions, followed by deprotection using hydrazine hydrate.

Reductive Amination

Condensation of indole-3-acetaldehyde with ammonium acetate in methanol, followed by sodium cyanoborohydride (NaBH₃CN) reduction, provides 2-(1H-indol-3-yl)ethylamine. This one-pot method avoids harsh alkylation conditions and achieves 65% yield after extraction with dichloromethane.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The carboxylic acid (1-methyl-1H-indole-6-carboxylic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Reaction with 2-(1H-indol-3-yl)ethylamine at room temperature for 24 hours furnishes the target amide in 82% yield. Excess EDC (1.2 equivalents) ensures complete activation, while HOBt suppresses racemization.

Mixed Anhydride Method

Formation of a mixed anhydride with isobutyl chloroformate in tetrahydrofuran (THF) at −15°C, followed by amine addition, achieves 78% yield. This method, though less efficient than EDC/HOBt, avoids carbodiimide-related byproducts.

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the amide. Nuclear magnetic resonance (NMR) confirms regiochemistry:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.65 (d, J = 8.0 Hz, 1H, ArH), 7.42–7.35 (m, 2H, ArH), 7.15 (t, J = 7.2 Hz, 1H, ArH), 6.98 (s, 1H, ArH), 3.89 (s, 3H, NCH₃), 3.72 (t, J = 6.8 Hz, 2H, CH₂NH), 2.98 (t, J = 6.8 Hz, 2H, CH₂Indole).
  • High-Resolution Mass Spectrometry (HRMS): m/z calcd for C₂₁H₂₁N₃O₂ [M+H]⁺: 348.1706; found: 348.1709.

Optimization and Challenges

Solvent Effects

Polar aprotic solvents (DMF, THF) enhance coupling efficiency by stabilizing reactive intermediates. Nonpolar solvents (toluene) reduce yields due to poor solubility of the carboxylic acid.

Competing Side Reactions

Over-alkylation at the indole nitrogen is mitigated by stoichiometric control of methyl iodide. Residual water hydrolyzes activated esters, necessitating anhydrous conditions during coupling.

Chemical Reactions Analysis

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, typically using reagents such as halogens or nitro compounds.

    Amidation: The amide group can participate in further amidation reactions with other amines or carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound can also interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Structural Features Biological Activity Physicochemical Properties References
N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide Two indole rings; 1-methyl substitution on carboxamide indole; ethyl linker. Not explicitly reported in evidence, but structurally related to antiparasitic agents. Moderate solubility due to carboxamide group; balanced lipophilicity from methyl substitution. N/A
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Single indole ring; hexanamide chain (C6). Blocks melatonin-induced synchronization in Plasmodium falciparum; no intrinsic activity. Higher lipophilicity due to alkyl chain; potential solubility limitations.
N-[2-(1H-Indol-3-yl)ethyl]benzamide Single indole ring; benzamide aromatic group. Similar antiparasitic activity to hexanamide; no standalone modulation of parasite cycle. Improved π-π stacking potential; moderate solubility.
N-[2-(1H-Indol-3-yl)ethyl]hexacosanamide Single indole ring; ultra-long alkyl chain (C26). No explicit activity reported; likely membrane-targeting due to lipid-like structure. Extremely low solubility in aqueous media; high logP.
N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide Benzothiazole replaces carboxamide indole; 2-methyl substitution. Unreported in evidence, but benzothiazole may enhance kinase or protease inhibition. Increased rigidity and electronic effects from benzothiazole; variable solubility.
2-(6-Methyl-1H-indol-3-yl)acetic acid (PK03902E-1) Acetic acid substituent; 6-methyl indole. Research chemical; potential precursor for bioactive derivatives. High polarity due to carboxylic acid; lower cellular permeability.

Key Structural Variations and Implications

  • Alkyl vs. Aromatic Chains: The hexanamide and hexacosanamide analogs (C6 and C26 chains) exhibit increased lipophilicity compared to the target compound’s carboxamide group, which may limit their aqueous solubility and bioavailability .
  • Functional Group Differences : The acetic acid derivative (PK03902E-1) lacks the carboxamide linker, resulting in higher polarity and reduced membrane permeability compared to the target compound .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16H18N2O
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : this compound

This structure features an indole moiety, which is known for its role in various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Key Findings :

  • Cytotoxicity : The compound has shown significant cytotoxicity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis via caspase activation and the generation of reactive oxygen species (ROS). Further studies demonstrated that these compounds can intercalate with DNA, enhancing their cytotoxic effects .
Cell LineIC50 (µM)Mechanism of Action
HCT-1165.39Apoptosis induction via caspase activation
MCF-74.20DNA intercalation and ROS generation

2. Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound has been studied for its ability to inhibit inflammatory pathways, particularly through the modulation of cytokine release.

Research Highlights :

  • Inhibition of iNOS : Certain indole derivatives have demonstrated inhibitory effects on inducible nitric oxide synthase (iNOS), which is pivotal in inflammatory responses .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, showing effectiveness against various bacterial strains.

Study Results :

  • Bacterial Inhibition : The compound exhibited superior inhibitory effects against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of this compound against cancer cells, researchers treated HCT-116 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms where the compound was administered in a mouse model of colitis. The results showed a significant reduction in disease severity, highlighting its therapeutic potential in inflammatory bowel diseases.

Q & A

Q. How can computational modeling guide the optimization of binding kinetics?

  • Approach :
  • Docking studies : Use AutoDock Vina to predict binding poses within EZH2’s catalytic pocket .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions (≥100 ns trajectories) to assess conformational stability .

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